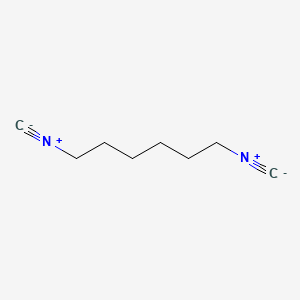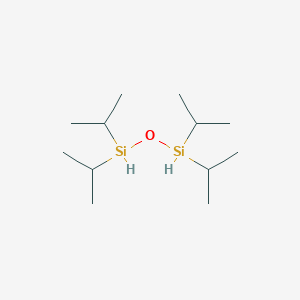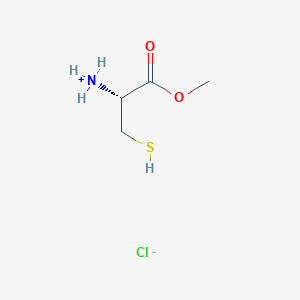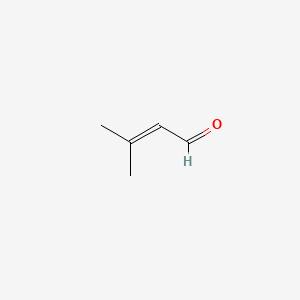
1,6-Diisocyanohexane
Vue d'ensemble
Description
1,6-Diisocyanohexane: is an organic compound with the molecular formula C8H12N2 hexamethylene diisocyanide . This compound is characterized by the presence of two isocyanide groups attached to a hexane backbone. It is a colorless to pale-yellow liquid with a molecular weight of 136.19 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,6-Diisocyanohexane can be synthesized through a multi-step process starting from hexamethylenediamine. The synthetic route involves the following steps:
Formation of Diformamides: Hexamethylenediamine is reacted with ethyl formate at 80°C overnight to form the corresponding diformamides.
Conversion to Diisocyano Compound: The diformamides are then treated with phosphorous oxychloride and triethylamine at room temperature for 6 hours to yield this compound.
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored at low temperatures (around -20°C) to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: 1,6-Diisocyanohexane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form cyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and other nucleophiles can react with this compound under mild conditions.
Cycloaddition Reagents: Compounds like 1,1-diisityl-3,3,3-triisopropyldisilaphosphene can react with this compound to form tricyclic macroheterocycles.
Major Products:
Substituted Products: Reaction with nucleophiles results in the formation of substituted hexane derivatives.
Cyclic Compounds: Cycloaddition reactions yield cyclic structures, which can have various applications in material science.
Applications De Recherche Scientifique
1,6-Diisocyanohexane has several applications in scientific research, including:
Polymer Science: It is used in the synthesis of polymers through Passerini and Ugi multicomponent reactions.
Material Science:
Chemical Synthesis: It serves as a building block in the synthesis of various organic compounds, including those used in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,6-diisocyanohexane involves its reactivity with nucleophiles and its ability to participate in cycloaddition reactions. The isocyanide groups in the compound are highly reactive and can form bonds with various nucleophiles, leading to the formation of substituted products. Additionally, the compound can undergo cycloaddition reactions to form cyclic structures, which can further react to form complex molecules .
Comparaison Avec Des Composés Similaires
Hexamethylene diisocyanate: This compound is similar in structure but contains isocyanate groups instead of isocyanide groups.
1,6-Dicyanohexane: This compound has cyano groups instead of isocyanide groups.
Uniqueness: 1,6-Diisocyanohexane is unique due to the presence of isocyanide groups, which impart distinct reactivity compared to isocyanate or cyano groups. This unique reactivity makes it valuable in specific chemical syntheses and applications .
Propriétés
IUPAC Name |
1,6-diisocyanohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-9-7-5-3-4-6-8-10-2/h3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCPMQQLTJQIJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCCCCC[N+]#[C-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319064 | |
| Record name | 1,6-Diisocyanohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with a stench; [Sigma-Aldrich MSDS] | |
| Record name | Hexamethylene diisocyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14601 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
929-57-7 | |
| Record name | 1,6-Diisocyanohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Diisocyanohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![tert-butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate](/img/structure/B7799819.png)

